4-(Trifluoromethyl)phthalide

Description

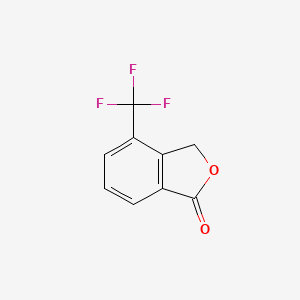

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXWTZYWMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Phthalide and Its Analogues

Strategies for Regioselective Installation of the 4-Trifluoromethyl Moiety

Introducing a trifluoromethyl group onto a pre-formed aromatic ring with high regioselectivity is a significant synthetic challenge. The electronic properties of the starting material and the nature of the trifluoromethylating agent—nucleophilic, electrophilic, or radical—govern the reaction's outcome.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation typically involves the reaction of a nucleophilic "CF3-" source with an electrophilic carbon atom. A common strategy for synthesizing substituted aromatics is through directed ortho-lithiation, where a directing metalating group (DMG) on the aromatic ring guides an organolithium base to deprotonate a specific adjacent C-H bond. acs.org This generates an ortho-lithiated species that can react with an electrophile. acs.org For the synthesis of a 4-trifluoromethylated phthalide (B148349) precursor, a substrate like 3-substituted benzoic acid could theoretically be used, where the carboxylate or a derivative acts as the DMG to direct lithiation to the C-4 position. However, the trifluoromethyl group itself can act as a moderate directing group, which could complicate selectivity. acs.org

Another nucleophilic approach involves the reaction of organometallic reagents with electrophilic trifluoromethyl sources. For instance, Grignard reagents can react with sources like methyl trifluoroacetate (B77799) to yield trifluoromethyl ketones. researchgate.net A potential, though indirect, route to 4-(trifluoromethyl)phthalide could involve the trifluoromethylation of a Grignard reagent derived from a suitably protected and substituted precursor, such as a 3-substituted, 4-halobenzoic acid derivative.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation has become a prominent method for creating C-CF3 bonds, utilizing reagents like Togni's (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's (S-(trifluoromethyl)dibenzothiophenium salts). nih.govsustech.edu.cn These reagents deliver an electrophilic "CF3+" equivalent to nucleophilic substrates. nih.gov

The direct C-H trifluoromethylation of arenes often requires a directing group to achieve regioselectivity. While methods for the ortho-functionalization of benzoic acids are well-developed, they typically lead to arylation or fluorination rather than trifluoromethylation. acs.orgrsc.org For example, palladium-catalyzed coupling of 3-trifluoromethylbenzoic acid with 1,4-dichlorobenzene (B42874) resulted in arylation at the C-2 position, yielding 2-phenyl-5-trifluoromethylbenzoic acid. acs.org Achieving trifluoromethylation at the C-4 position would necessitate a directing group at C-3 that specifically directs the reaction meta to itself, a synthetically challenging task. The development of catalyst systems that can override the inherent electronic preferences of the substrate is an active area of research.

Radical Trifluoromethylation Pathways

Radical trifluoromethylation provides a complementary approach, often proceeding under milder conditions than ionic pathways. mdpi.com Common sources for generating trifluoromethyl radicals (•CF3) include CF3I, CF3SO2Na (Langlois' reagent), and Togni's or Umemoto's reagents under reductive conditions (photoredox or chemical reductant). mdpi.comresearchgate.net

A significant strategy in this area is the decarboxylative functionalization of carboxylic acids. researchgate.net Photoinduced ligand-to-metal charge transfer (LMCT) can enable the radical decarboxylative carbometalation of benzoic acids, generating aryl radicals that can be trapped. researchgate.net This concept has been successfully applied to the previously challenging decarboxylative fluorination of benzoic acids. researchgate.net Applying this logic, a decarboxylative trifluoromethylation of a substituted phthalic acid monoester could potentially generate the desired product.

Direct radical trifluoromethylation of substituted arenes often yields mixtures of regioisomers, as the reaction is governed by the subtle electronic and steric properties of the substrate. rsc.org For example, the radical trifluoromethylation of m-toluic acid would likely produce a mixture of isomers, with the 4-trifluoromethyl product being one of several possibilities. Achieving high regioselectivity for the 4-position on a simple benzoic acid or phthalide precursor via a radical pathway remains a significant hurdle without the influence of strong directing effects.

De novo Synthesis of the Phthalide Skeleton with Integrated Trifluoromethyl Group

An alternative and often more regiochemically precise strategy is to construct the phthalide ring from precursors that already contain the trifluoromethyl group at the desired position. This approach transfers the challenge from a regioselective trifluoromethylation to the synthesis of a suitably substituted aromatic starting material.

A highly effective de novo strategy begins with a precursor like 1-trifluoromethylnaphthalene. Oxidation of (trifluoromethyl)naphthalenes, for instance with CrO3 in acetic acid, generally leads to the cleavage of the ring that does not bear the trifluoromethyl group. researchgate.net This process converts 1-trifluoromethylnaphthalene into 3-(trifluoromethyl)phthalic acid. researchgate.net

Table 1: Synthesis of (Trifluoromethyl)phthalic Acids via Oxidation

| Starting Material | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (Trifluoromethyl)naphthalenes | CrO3 / Acetic Acid | (Trifluoromethyl)phthalic acids | 14-63% | researchgate.net |

Subsequent reduction of the resulting 3-(trifluoromethyl)phthalic anhydride (B1165640) is required to form the phthalide. Classical methods for phthalide synthesis include the reduction of phthalimide (B116566) with zinc dust in sodium hydroxide (B78521) solution or the reduction of phthalic anhydride. orgsyn.org Applying these methods to 3-(trifluoromethyl)phthalic anhydride would be expected to produce a mixture of this compound and 7-(trifluoromethyl)phthalide, necessitating chromatographic separation. The regioselectivity of the reduction of one of the two carbonyl groups in the unsymmetrical anhydride is a critical factor influencing the efficiency of this route.

C-H Bond Functionalization Towards Fluorinated Phthalides

This approach involves building the lactone ring onto an already trifluoromethylated benzene (B151609) derivative through C-H functionalization. A logical precursor for this compound is 2-methyl-3-(trifluoromethyl)benzoic acid. The synthesis of this precursor could start from a simpler aromatic like m-toluic acid, which would require a regioselective trifluoromethylation ortho to the methyl group and meta to the carboxylic acid, a non-trivial transformation.

Once the precursor is obtained, the phthalide ring can be formed by the oxidation of the benzylic methyl group. For example, methods exist for the iron-catalyzed aerobic oxidation of o-toluic acids to phthalides using reagents like TEMPO. chemicalbook.com This C(sp³)-H lactonization provides a direct route to the phthalide ring from the corresponding 2-alkylbenzoic acid.

Derivatization from Pre-functionalized Aromatic Precursors

Utilization of Ortho-Substituted Benzoic Acid Derivatives

The functionalization of pre-existing aromatic frameworks, particularly ortho-substituted benzoic acids, provides a direct route to the phthalide core. Transition metal-catalyzed C-H activation and annulative coupling reactions are powerful tools in this regard. One general strategy involves the coupling of benzoic acids with aldehydes or alkenes. For instance, ruthenium-catalyzed intermolecular cascade reactions of aromatic acids with aromatic aldehydes can produce 3-substituted phthalides. rsc.org The reaction is believed to proceed through ortho-C-H bond activation of the benzoic acid, followed by a Grignard-type addition to the aldehyde and subsequent cyclization.

To synthesize this compound using this approach, a precursor such as 2-formyl-5-(trifluoromethyl)benzoic acid would be required. In related reactions involving the coupling of two different aromatic aldehydes, electron-poor amine co-catalysts, such as 4-trifluoromethylaniline , have been shown to be more effective than electron-rich or unsubstituted anilines, suggesting the electronic properties of the trifluoromethyl group can be beneficial in certain catalytic cycles. rsc.org Metal-free access to 3-substituted phthalides has also been achieved from 2-alkynylbenzoates via a hydroiodination-triggered cascade, a method that shows tolerance for a trifluoromethyl substituent on the aromatic ring. thieme-connect.com

Transformation of Precursor Phthalic Anhydrides or Diesters

Phthalic anhydrides and their corresponding diesters are readily available and highly valuable precursors for phthalide synthesis. The key transformation is a selective reduction or a nucleophilic addition to one of the carbonyl groups.

A straightforward route to 4-trifluoromethylphthalic anhydride involves the dehydration of 4-trifluoromethyl-phthalic acid by heating with acetic anhydride. prepchem.com This anhydride serves as a direct precursor to the target phthalide. The selective reduction of one carbonyl group of the anhydride to a methylene (B1212753) group, while the other forms the lactone carbonyl, is a common strategy.

Furthermore, reactions of aromatic 1,2-diesters with the Ruppert-Prakash reagent (TMSCF₃) have been shown to produce phthalides bearing both a trifluoromethyl and an alkoxy group at the C3 position. researchgate.net This highlights a method for introducing the trifluoromethyl group at a late stage, starting from a pre-functionalized diester such as dimethyl 4-(trifluoromethyl)phthalate.

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric syntheses to produce enantiomerically pure phthalide analogues is crucial, as chirality often dictates biological activity. A significant achievement in this area is the synthesis of configurationally stable 4-trifluoromethyl thalidomide (B1683933) analogues. The synthesis starts from enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamates, which are prepared via a highly diastereoselective Michael addition. This multi-step approach successfully establishes the stereocenters, leading to the (3S,4R) and (3R,4S) enantiomers of the 4-trifluoromethyl-substituted thalidomide.

Other asymmetric strategies applicable to these structures include:

Chiral Auxiliaries: The diastereoselective nucleophilic trifluoromethylation of an aldehyde derived from ortho-phthalaldehyde and a chiral auxiliary like (-)-8-benzylaminomenthol has been used to produce enantiopure 3-(trifluoromethyl)phthalide. beilstein-journals.org This principle can be extended to substrates bearing the 4-trifluoromethyl group.

Cascade Cyclizations: Facile and enantioselective construction of phthalide-containing scaffolds has been achieved through acid-catalyzed (e.g., trifluoroacetic acid) or base-catalyzed (e.g., KHMDS) epoxide ring-opening cascade cyclizations from chiral epoxides, demonstrating a powerful method for creating complex chiral architectures in one pot.

Metal-Free and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of metal-free and environmentally benign protocols. Several of the aforementioned methods can be performed under such conditions.

The one-pot synthesis of fluorinated phthalides from 2-cyanobenzaldehyde (B126161) and TMSCF₃ can be effectively catalyzed by potassium fluoride (B91410) (KF) or organic bases like triethylamine, completely avoiding the use of transition metals. beilstein-journals.org This offers a greener alternative to many metal-catalyzed cross-coupling reactions.

Additionally, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the metal-free cascade cyclization of o-alkynylbenzoic acids, leading to 3,3-disubstituted phthalides. researchgate.netacs.orgnih.gov This approach highlights the potential of acid catalysis in constructing the phthalide ring system without metal reagents. The synthesis of related heterocycles, such as isocoumarins, has also been achieved through metal-free sequential O-acylation/Wittig reactions, showcasing a broader trend towards sustainable synthesis in this area.

A metal-free synthesis of 3-substituted phthalides from 2-alkynylbenzoates has been reported using an I₂/PPh₃/H₂O system, where water serves as the reductive hydrogen source, further contributing to the portfolio of sustainable methods. thieme-connect.com

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Phthalide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(Trifluoromethyl)phthalide, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is characterized by signals from both the aromatic ring and the aliphatic methylene (B1212753) group of the lactone ring.

The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethyl group and the lactone ring influences their chemical shifts, typically causing them to appear downfield. The proton ortho to the trifluoromethyl group is expected to show coupling to the fluorine atoms. The remaining two aromatic protons would likely appear as a complex multiplet or as distinct doublets, depending on their coupling relationships.

The aliphatic protons of the methylene group (CH₂) in the five-membered lactone ring are chemically equivalent and are expected to produce a singlet. This signal would appear at a chemical shift characteristic of protons adjacent to both an oxygen atom and an aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | ~7.5 - 8.0 | Multiplet (m) |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Patterns

The ¹³C NMR spectrum gives direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a unique signal. bhu.ac.in

Key signals include the carbonyl carbon of the lactone, which is highly deshielded and appears significantly downfield. The aromatic carbons exhibit a range of chemical shifts influenced by the substituents. The carbon atom directly bonded to the trifluoromethyl group is a quaternary carbon, and its signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF). Other aromatic carbons will also show smaller couplings to the CF₃ group (²JCF, ³JCF). The aliphatic CH₂ carbon signal appears at a moderate chemical shift. The carbon of the trifluoromethyl group itself also gives a characteristic quartet signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Lactone) | ~170 |

| Aromatic C-CF₃ | ~130-135 (quartet) |

| Aromatic C-H | ~120-140 |

| Aromatic Quaternary C | ~145-155 |

| CH₂ (Lactone) | ~70 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. lcms.cz For this compound, the three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. In a proton-decoupled ¹⁹F NMR spectrum, they are expected to produce a single, sharp signal (a singlet). lcms.cz The chemical shift of this signal is characteristic for a CF₃ group attached to an aromatic ring, typically appearing in a well-defined region of the spectrum. cas.cn This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl moiety. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to delineate their specific positions relative to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduprinceton.edu This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic CH₂ proton singlet to its carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.eduprinceton.edu This is crucial for piecing together the molecular framework. Key correlations would include those from the aliphatic CH₂ protons to the adjacent aromatic carbon, the quaternary carbon of the lactone bridgehead, and the carbonyl carbon. Aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern and assigning the quaternary carbon signals. columbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides insight into the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by several key features. The most intense and characteristic absorption in the IR spectrum is the stretching vibration of the carbonyl (C=O) group within the five-membered lactone ring, which typically appears at a high wavenumber. Another set of strong absorptions arises from the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. Aromatic C=C and C-H stretching vibrations are also present, along with bending vibrations that further characterize the molecule. bjp-bg.comscifiniti.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch (Lactone) | 1760 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from its fragmentation patterns.

The mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of phthalides typically involves the loss of small, stable neutral molecules. researchgate.net For this compound, characteristic fragmentation pathways are expected to include the loss of a trifluoromethyl radical (•CF₃) to give a stable cation. fluorine1.ru Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the lactone ring. The fragmentation of the aromatic ring itself can also occur, leading to smaller fragment ions. miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 188 |

| [M - F]⁺ | Loss of a fluorine atom | 169 |

| [M - CF₃]⁺ | Loss of the trifluoromethyl group | 119 |

| [M - CO]⁺ | Loss of carbon monoxide | 160 |

| [C₇H₄O]⁺ | Fragment from phthalide (B148349) core | 104 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally observed in the near-ultraviolet region (200-400 nm). The phthalide core, which is an isobenzofuran-1(3H)-one, contains a benzene ring fused to a lactone ring. This extended conjugated system constitutes the primary chromophore.

The presence of a trifluoromethyl (-CF₃) group at the 4-position of the phthalide ring is expected to influence the electronic transitions. The -CF₃ group is a strong electron-withdrawing group. Such substituents on a benzene ring can cause a shift in the absorption bands, often a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift, and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). up.ac.za The interaction of the -CF₃ group with the π-system of the benzene ring will alter the energy levels of the molecular orbitals, thereby affecting the energy required for the π → π* transitions.

Based on the data from analogous structures, this compound is anticipated to exhibit characteristic absorption bands in the UV region, likely corresponding to the π → π* transitions of the substituted aromatic system.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition Type | Approximate Wavelength Range (λmax) | Associated Chromophore |

| π → π* | 210 - 310 nm | Substituted Benzene Ring / Conjugated Carbonyl |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds due to the absence of direct experimental data for this compound in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound itself was not found in the reviewed literature, crystallographic data for its direct derivatives offer significant insights into the probable solid-state architecture. The analysis of these related structures allows for a detailed understanding of the core phthalide framework and the influence of the trifluoromethyl-substituted phenyl moiety.

One such derivative is (R)-3-(m-(trifluoromethyl)phenyl)isobenzofuran-1(3H)-one . Its crystal structure was solved using direct methods, and the final structure was refined using full-matrix least-squares refinement. uoanbar.edu.iq This provides a clear picture of the phthalide ring system and the orientation of the trifluoromethylphenyl group.

Another closely related compound for which crystallographic data is available is 3-[2-(Trifluoromethyl)anilino]isobenzofuran-1(3H)-one . The crystal structure of this derivative reveals the planarity of the phthalide section and the dihedral angle between the phthalide group and the attached benzene ring. nih.govmdpi.com The structure is stabilized by various intermolecular interactions.

The crystallographic data for these derivatives consistently show a nearly planar phthalide ring system. The key structural parameters from these studies can be used to model the likely solid-state conformation of this compound.

Table 2: Crystallographic Data for a Direct Derivative: 3-[2-(Trifluoromethyl)anilino]isobenzofuran-1(3H)-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀F₃NO₂ | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P 1 2₁/c 1 | mdpi.com |

| Unit Cell Dimensions | ||

| a | 9.6389 Å | mdpi.com |

| b | 7.7222 Å | mdpi.com |

| c | 17.3829 Å | mdpi.com |

| α | 90.00° | mdpi.com |

| β | 105.072° | mdpi.com |

| γ | 90.00° | mdpi.com |

| Z (Molecules per unit cell) | 4 | mdpi.com |

Compound Names Mentioned

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not presently available. While research exists for related structures, such as other phthalimide (B116566) derivatives or different trifluoromethylated compounds, the specific data required to populate the requested article outline for this compound has not been published.

General computational methodologies relevant to the requested topics are well-established in chemical research:

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum chemical methods are standard tools for investigating the molecular geometry, vibrational frequencies, and electronic properties of organic molecules. researchgate.netnih.gov For instance, DFT calculations have been employed to study the spectra of phthalimide and N-bromophthalimide, showing good agreement between computational and experimental results. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, stability, and electronic properties. chemmethod.commalayajournal.orgwikipedia.org The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key parameter indicating molecular stability and reactivity toward chemical reactions. chemmethod.comdergipark.org.tr

Charge Distribution and Electrostatic Potential (ESP) Surface Analysis: ESP maps are used to visualize the charge distribution of a molecule and predict reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net These maps illustrate the electrostatic potential on the molecule's surface, providing insights into intermolecular interactions. uodiyala.edu.iqlibretexts.org

Mechanistic Pathway Elucidation: Computational modeling, including methods like DFT, is a powerful tool for simulating reaction mechanisms, calculating potential energy surfaces, and identifying transition states and intermediates. unimi.itnumberanalytics.com This allows for a detailed understanding of reaction kinetics and thermodynamics.

Transition State Analysis: Identifying the structure and energy of transition states is fundamental to understanding reaction barriers and pathways. acs.orgchinesechemsoc.org While challenging due to their fleeting nature, computational methods can model these high-energy structures to elucidate reaction mechanisms. chinesechemsoc.org

Radical Pathway Investigations: Many chemical transformations, particularly those involving trifluoromethyl groups, can proceed through radical mechanisms. cas.cnbeilstein-journals.orgmdpi.com Computational studies can help investigate the feasibility of radical pathways, model radical intermediates, and rationalize product formation in such reactions. nih.govrsc.org

Although these computational techniques are frequently applied to novel compounds, specific published data for this compound—including its calculated electronic structure, HOMO-LUMO gap, electrostatic potential map, or modeled reaction pathways—could not be located. Such an analysis would require dedicated computational research to be performed on this specific molecule.

Computational and Theoretical Studies of 4 Trifluoromethyl Phthalide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and flexibility of 4-(Trifluoromethyl)phthalide. The presence of the trifluoromethyl group (-CF3) and the fused ring system introduces specific steric and electronic effects that dictate the molecule's preferred shapes and dynamic behavior.

Conformational Analysis: Conformational analysis of cyclic molecules, including those related to this compound, often involves identifying the lowest energy conformations (conformers). For substituted ring systems, the orientation of substituents (axial vs. equatorial) is a key determinant of stability. researchgate.netwuxiapptec.com In systems like piperidines, the trifluoromethyl group has a notable axial penalty, influencing the conformational equilibrium. researchgate.net For this compound, theoretical calculations, typically using Density Functional Theory (DFT), would be employed to map the potential energy surface. This process identifies stable conformers and the energy barriers for conversion between them. Quantum mechanical calculations can accurately model the electronic and steric environment, revealing the most probable three-dimensional structure of the molecule. wuxiapptec.com

Below is a table summarizing typical parameters used in MD simulations for organic molecules.

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Solvent Model | Explicit or implicit representation of the solvent environment. | SPC, TIP3P (for water) |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | Typically room temperature (~298 K) |

| Pressure | The pressure at which the simulation is run. | Typically 1 atm |

| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) |

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be validated against experimental data. This synergy is a powerful tool for structural elucidation.

Prediction with Density Functional Theory (DFT): DFT has proven to be a highly effective method for predicting a range of molecular properties, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net For molecules containing trifluoromethyl groups and aromatic rings, DFT calculations using basis sets like 6-311+G(d,p) can accurately compute vibrational wavenumbers. researchgate.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.nettubitak.gov.tr Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental values. tubitak.gov.tr

Validation with Experimental Data: The accuracy of theoretical predictions is established by comparing them with experimental spectroscopic data. For phthalimide (B116566) and trifluoromethyl-containing compounds, extensive spectroscopic data from FT-IR, ¹H NMR, and ¹³C NMR are available in the literature. tubitak.gov.trnih.govmdpi.com For instance, in related phthalimide derivatives, characteristic FT-IR peaks for the imide carbonyl groups appear around 1720-1786 cm⁻¹, and C-N stretching is observed near 1361 cm⁻¹. tubitak.gov.tr In compounds with a trifluoromethyl group, C-F stretching modes are typically found in the 1000-1300 cm⁻¹ region. researchgate.net The validation process involves matching the predicted vibrational frequencies and chemical shifts with those observed in the lab, confirming the proposed molecular structure.

The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a compound like this compound, based on findings for analogous structures.

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Range |

| FT-IR: C=O Stretch (Lactone) | ~1760 cm⁻¹ | 1750-1780 cm⁻¹ |

| FT-IR: C-F Stretch (CF₃) | ~1100-1300 cm⁻¹ | 1050-1350 cm⁻¹ |

| ¹H NMR: Aromatic Protons | ~7.5-8.0 ppm | 7.4-8.2 ppm |

| ¹³C NMR: Carbonyl Carbon (C=O) | ~165 ppm | 160-170 ppm |

| ¹³C NMR: Trifluoromethyl Carbon (CF₃) | ~123 ppm (quartet) | 120-125 ppm (quartet) |

This integrated computational and experimental approach allows for a detailed and validated understanding of the molecular structure and properties of this compound.

Chemical Reactivity and Derivatization Strategies for 4 Trifluoromethyl Phthalide

Functional Group Transformations of the Lactone Ring

The lactone, a cyclic ester, is the most reactive functional group in 4-(trifluoromethyl)phthalide for transformations under relatively mild conditions. Key reactions involve nucleophilic attack at the carbonyl carbon, leading to ring-opening.

Reduction: The lactone can be reduced to the corresponding diol, 4-(trifluoromethyl)benzene-1,2-dimethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters and lactones. nih.govnih.gov The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde after ring cleavage.

Hydrolysis: Under basic or acidic conditions, the lactone ring can be hydrolyzed to yield 2-(hydroxymethyl)-4-(trifluoromethyl)benzoic acid. libretexts.org This reaction is typically reversible and pH-dependent, with the ring-opened carboxylate form being favored at higher pH. researchgate.net

Aminolysis: Reaction with primary amines can open the lactone ring to form the corresponding N-substituted 2-(hydroxymethyl)-4-(trifluoromethyl)benzamide. This transformation provides a direct route to amide derivatives from the phthalide (B148349) scaffold.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can react with the lactone, leading to a ring-opening addition. The initial reaction forms a ketone, which can then be attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. This allows for the introduction of two identical substituents at the former carbonyl carbon.

While specific experimental data for these transformations on this compound is not extensively documented in readily available literature, the reactivity pattern is well-established for the phthalide core structure. The following table summarizes the expected products from these transformations.

| Reaction Type | Reagent/Conditions | Expected Product |

| Reduction | 1. LiAlH₄, Anhydrous Ether2. H₃O⁺ workup | 4-(Trifluoromethyl)benzene-1,2-dimethanol |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 2-(Hydroxymethyl)-4-(trifluoromethyl)benzoic acid |

| Aminolysis | R-NH₂, Heat | N-alkyl-2-(hydroxymethyl)-4-(trifluoromethyl)benzamide |

| Grignard Reaction | 1. 2 equiv. R-MgBr, Anhydrous Ether2. H₃O⁺ workup | 1-(2-(1-hydroxy-1,1-dialkyl)methylphenyl)-2,2,2-trifluoroethanol |

Modifications of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is exceptionally stable due to the high strength of the carbon-fluorine bond, making its direct chemical modification challenging. researchgate.net Reactions involving the CF₃ group on an aromatic ring typically require harsh conditions and are not as common as transformations of other functional groups.

Potential, albeit difficult, transformations could include:

Hydrolysis: Under strongly acidic conditions, such as fuming sulfuric acid, the CF₃ group can sometimes be hydrolyzed to a carboxylic acid (COOH) group. researchgate.net However, this process often requires high temperatures and can lead to side reactions on other parts of the molecule.

Reduction: Catalytic hydrogenation or reduction with specific reagents might partially or fully reduce the CF₃ group, but this is a difficult transformation that often requires specialized catalysts and conditions.

Radical Reactions: The CF₃ group can participate in radical reactions, but initiating these transformations selectively on this compound without affecting other parts of the molecule would be a significant synthetic challenge.

Due to the high stability of the trifluoromethyl group, derivatization strategies for this compound typically focus on the more reactive lactone and aromatic rings rather than attempting to modify the CF₃ moiety.

Aromatic Ring Functionalization via Directed or Undirected Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. The position of the incoming electrophile is directed by the combined electronic effects of the existing substituents: the trifluoromethyl group and the fused lactone ring structure (an acyl group).

Directing Effects:

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It is a powerful deactivating group and a meta-director. nih.gov

Phthalide Group: The carbonyl part of the lactone ring attached to the aromatic system acts as an electron-withdrawing group, which is also deactivating and meta-directing.

In this compound, the CF₃ group is at position 4. The phthalide moiety is fused at positions 1 and 2. Therefore, the positions available for substitution are 3, 5, 6, and 7. The CF₃ group directs incoming electrophiles to positions 3 and 5. The acyl group at position 1 directs to positions 3 and 7. The combined effect would likely favor substitution at position 3, which is meta to both deactivating groups. However, steric hindrance could also play a role, and a mixture of products is possible.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult on strongly deactivated rings like this one and may not proceed under standard conditions.

The table below outlines the predicted major products for the electrophilic substitution of this compound based on directing group effects.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(trifluoromethyl)phthalide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(trifluoromethyl)phthalide |

| Sulfonation | H₂SO₄, SO₃ | This compound-3-sulfonic acid |

Preparation of Complex Scaffolds from this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly fluorinated heterocyclic compounds and other scaffolds relevant to medicinal chemistry and materials science. nih.govresearchgate.net The derivatization strategies discussed in the previous sections can be employed in multi-step syntheses to construct elaborate molecular frameworks.

For example, the ring-opening of the phthalide followed by further chemical modifications of the resulting benzoic acid and alcohol functionalities allows for the creation of diverse structures.

Reduction to Diol: The diol obtained from the reduction of this compound, 4-(trifluoromethyl)benzene-1,2-dimethanol, is a versatile intermediate. The two primary alcohol groups can be selectively protected or converted into other functional groups, such as halides or tosylates, enabling subsequent nucleophilic substitution reactions to build larger structures.

Hydrolysis and Amidation: Hydrolysis to 2-(hydroxymethyl)-4-(trifluoromethyl)benzoic acid provides two distinct functional handles. The carboxylic acid can be converted into amides, esters, or acid halides. For instance, coupling the carboxylic acid with various amines can generate a library of amide derivatives. The alcohol can then be used for further functionalization, such as ether formation.

Synthesis of Heterocycles: The ring-opened derivatives of this compound are ideal precursors for synthesizing fused heterocyclic systems. For example, reaction of the aminolysis product (an amino alcohol derivative) could lead to cyclization reactions to form nitrogen-containing heterocycles.

These strategies demonstrate the utility of this compound as a starting material for accessing complex molecules that incorporate the trifluoromethylphenyl moiety, a common structural motif in pharmaceuticals and agrochemicals. nih.gov

Applications in Advanced Organic Synthesis Research

Role as a Key Synthetic Building Block

4-(Trifluoromethyl)phthalide serves as a fundamental building block in organic synthesis, prized for its dual reactivity: the electrophilic aromatic ring activated by the CF₃ group and the reactive lactone ring. smolecule.com Substituted phthalides are widely recognized as precursors for a variety of useful and often bioactive compounds. d-nb.infobeilstein-journals.orgbeilstein-journals.org The presence of the trifluoromethyl group on the phthalide (B148349) core enhances the chemical properties and potential biological activities of its derivatives. smolecule.com

The utility of this compound stems from its capacity to undergo several key transformations:

Nucleophilic Attack at the Carbonyl Group: The lactone's carbonyl carbon is susceptible to attack by nucleophiles. This can lead to ring-opening reactions, providing access to ortho-substituted benzene (B151609) derivatives which are themselves versatile intermediates.

Reduction of the Lactone: The carbonyl group can be reduced to an alcohol, yielding a diol that can be used in further synthetic elaborations. smolecule.com

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the meta-position (relative to the CF₃ group).

Derivatives of the this compound framework are explored for various applications, underscoring its importance as a foundational structure. For instance, the closely related 3-Bromo-4-(trifluoromethyl)phthalide is noted for its potential in synthesizing a range of products by leveraging the reactivity of both the phthalide core and the bromine substituent. smolecule.com This highlights the modular nature of the scaffold, where different reactive handles on the molecule can be addressed to build molecular complexity. The general class of fluorinated phthalides is considered a fascinating group of organofluorine compounds with significant potential for further applications as building blocks. d-nb.infobeilstein-journals.orgbeilstein-journals.org

Table 1: Potential Applications of the this compound Scaffold This table is based on the projected applications for closely related trifluoromethylated phthalide derivatives.

| Application Area | Role of the Building Block | Potential End-Products | Supporting Evidence |

| Pharmaceuticals | Precursor for biologically active molecules. | Novel anticancer agents, enzyme inhibitors (e.g., human neutrophil elastase inhibitors). | smolecule.com |

| Agrochemicals | Core structure for pesticides or herbicides. | Biologically active compounds for crop protection. | smolecule.com |

| Materials Science | Monomer or intermediate for new materials. | Polymers or small molecules with specific electronic or optical properties. | smolecule.com |

Precursor in the Synthesis of Complex Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The introduction of a trifluoromethyl group into a heterocyclic ring system can significantly enhance its biological efficacy. This compound provides a direct route to complex fluorinated heterocycles through reactions that transform the core lactone structure.

One of the most direct methods for converting the phthalide ring into a different heterocyclic system is through reaction with dinucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can open the lactone ring and subsequently cyclize to form fluorinated phthalazinone derivatives. Similarly, reaction with primary amines can lead to the formation of isoindolinones , which are important structural motifs in medicinal chemistry. researchgate.net

The synthesis of fluorinated heterocycles often relies on cycloaddition reactions using fluorinated components. mdpi.com While not a cycloaddition reagent itself, this compound can be transformed into intermediates suitable for such reactions. The general importance of trifluoromethylated building blocks in constructing complex heterocycles is well-established. For example, trifluoromethylmaleic anhydride (B1165640) is used as a starting material to synthesize complex, fluorinated bicyclic succinimides with potential anticancer activity through one-pot cycloaddition and cyclocondensation reactions. nih.gov This illustrates a common strategy in which a relatively simple fluorinated building block is elaborated into a more complex heterocyclic system, a role for which this compound is well-suited.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocyclic Core | Reaction Type |

| Hydrazine (H₂NNH₂) | Phthalazinone | Ring-opening/Condensation |

| Primary Amine (R-NH₂) | Isoindolinone | Ring-opening/Condensation |

Utility in Divergent Synthetic Pathways

No research findings directly linking this compound to divergent synthetic pathways were identified in the provided search results.

Integration into Multi-component Reaction Strategies

No research findings directly linking this compound to multi-component reaction strategies were identified in the provided search results.

Research Directions in Medicinal Chemistry Utilizing the 4 Trifluoromethyl Phthalide Scaffold

Design and Synthesis of Novel Analogues for Biological Investigation

The inherent biological relevance of the phthalide (B148349) core, found in numerous natural products with diverse bioactivities, makes it an attractive starting point for drug discovery. nih.govrsc.org Researchers have been actively designing and synthesizing novel analogues of 4-(trifluoromethyl)phthalide to explore a wide range of therapeutic applications. These efforts often involve multistage structure optimization, combining the this compound core with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. acs.org

A common strategy involves the derivatization of the phthalide lactone ring. For instance, the synthesis of 3-substituted phthalides is a key area of focus, as these compounds serve as versatile building blocks for more complex, medicinally important molecules. rsc.orgscite.ai Various synthetic routes have been developed to introduce diverse substituents at this position, including arylhydrazine and acylthiourea skeletons, to generate libraries of compounds for antifungal screening. acs.org

Another successful approach is the use of "click chemistry" to link the this compound scaffold to other bioactive moieties like benzimidazoles and 1,2,3-triazoles. This modular approach allows for the rapid generation of a diverse set of analogues with the potential to treat neglected diseases such as schistosomiasis. nih.gov The introduction of a trifluoromethyl group in these analogues is anticipated to balance lipophilicity and improve metabolic stability. nih.govresearchgate.net

Furthermore, the synthesis of phthalide-fused heterocyclic derivatives, such as pyrazoles and pyrimidines, represents another avenue of investigation. researchgate.net These fused systems create rigid structures that can present functional groups in specific orientations for optimal interaction with biological targets. The development of efficient and environmentally friendly synthetic protocols, often utilizing water as a solvent, is a key consideration in the synthesis of these novel analogues. researchgate.net

The table below summarizes selected examples of synthesized analogues and their targeted biological activities.

| Analogue Class | Synthetic Strategy | Targeted Biological Activity |

| Phthalide-arylhydrazine/acylthiourea derivatives | Pharmacophore combination and homologous derivatization | Antifungal acs.org |

| Phthalimide-benzimidazole/triazole hybrids | Click chemistry | Anti-schistosomal nih.gov |

| Phthalide-fused pyrazoles and pyrimidines | Condensation reactions | Herbicidal, Urease inhibition researchgate.net |

| 3-Substituted N-(het)aryl trifluoromethyl succinimides | Diels-Alder reaction followed by amination | Anticancer nih.gov |

| Phthalide derivatives with anti-inflammatory activity | Structure-activity relationship-guided design | Anti-inflammatory nih.gov |

Scaffold Optimization Strategies for Targeted Molecular Interactions

To enhance the potency and selectivity of this compound-based compounds, researchers employ various scaffold optimization strategies. These strategies aim to fine-tune the molecule's structure to achieve optimal interactions with specific biological targets. A key approach is structure-guided design, where the three-dimensional structure of the target protein is used to design molecules that fit precisely into the binding site. mdpi.com

One common optimization technique involves modifying the substituents on the aromatic ring of the phthalide scaffold. The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, leading to improved binding affinity and selectivity. For example, in the development of inhibitors for the TGFβRI kinase, modifications to a pyrrolopyrimidine scaffold, which can be considered analogous to optimizing a phthalide scaffold, focused on improving interactions with key amino acid residues in the active site. mdpi.com

Another strategy is the exploration of different linkage points and linkers when combining the this compound scaffold with other pharmacophores. The length and flexibility of a linker can significantly impact the ability of the different parts of a hybrid molecule to simultaneously bind to their respective targets.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in scaffold optimization. researchgate.net These techniques allow researchers to predict how different analogues will bind to a target protein and to prioritize the synthesis of the most promising compounds. researchgate.netnih.gov For instance, docking studies can reveal favorable binding interactions and guide the design of derivatives with improved inhibitory profiles. researchgate.net

The optimization process often involves an iterative cycle of design, synthesis, and biological evaluation. The data from each cycle provides valuable structure-activity relationship (SAR) information that guides the next round of design. This systematic approach allows for the gradual refinement of the scaffold to produce highly potent and selective drug candidates.

Exploration of the Trifluoromethyl Group's Influence on Molecular Recognition and Binding

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, and its incorporation into the 4-position of the phthalide scaffold is a deliberate strategy to enhance drug-like properties. wikipedia.org The unique electronic nature of the CF3 group significantly influences a molecule's physical, chemical, and biological characteristics. nih.govfiveable.me

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can increase the binding affinity of a molecule to its target. fiveable.meresearchgate.net This is often attributed to favorable multipolar interactions between the CF3 group and carbonyl groups or other polar residues within the protein's binding pocket. nih.gov In some cases, the fluorine atoms of the CF3 group can participate in hydrogen bonding interactions with the target protein, further stabilizing the drug-receptor complex. taylorandfrancis.com Replacing a methyl group with a trifluoromethyl group has been shown to increase the stability constants of complexes, leading to better chiral recognition. mdpi.com

Alteration of Physicochemical Properties: The presence of a trifluoromethyl group can also alter other physicochemical properties, such as acidity and basicity. wikipedia.org For example, a CF3 group can increase the acidity of nearby functional groups, which can in turn affect the molecule's ionization state at physiological pH and its interaction with the biological target.

The table below highlights the key effects of the trifluoromethyl group on molecular properties relevant to drug design.

| Property | Influence of Trifluoromethyl Group |

| Binding Affinity | Increases affinity through electrostatic and hydrogen bonding interactions. fiveable.metaylorandfrancis.com |

| Metabolic Stability | Enhances stability due to the strong C-F bond, resisting oxidation. beijingyuji.comwikipedia.org |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. beijingyuji.com |

| Electronic Effects | Acts as a strong electron-withdrawing group, influencing acidity and reactivity. wikipedia.orgfiveable.me |

Development of High-Throughput Synthesis Methods for Library Generation

The efficient exploration of the chemical space around the this compound scaffold necessitates the development of high-throughput synthesis (HTS) methods. These methods enable the rapid and parallel synthesis of large libraries of diverse analogues, which can then be screened for biological activity. rug.nlnumberanalytics.com

Combinatorial chemistry is a powerful tool for generating such libraries. scispace.com By systematically combining a set of building blocks, a vast number of different compounds can be synthesized in a short amount of time. For the this compound scaffold, this could involve reacting a common phthalide intermediate with a diverse set of reagents to introduce variability at specific positions.

One approach amenable to HTS is the use of multi-component reactions (MCRs). MCRs involve the one-pot reaction of three or more starting materials to form a complex product, offering a highly efficient way to build molecular diversity. rug.nl The development of MCRs that incorporate the this compound scaffold or its precursors would be a significant advancement in the generation of compound libraries.

Flow chemistry is another technology that is well-suited for high-throughput synthesis. acs.org In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction takes place. This allows for precise control over reaction conditions and facilitates rapid optimization and scale-up. Photochemical reactions, which can be used to synthesize phthalides, are particularly well-suited for flow chemistry setups. acs.org

DNA-encoded library (DEL) technology is an innovative platform for the synthesis and screening of massive compound libraries. acs.org While not a traditional HTS method in terms of parallel synthesis in well plates, DEL allows for the creation of libraries containing billions of unique molecules, each tagged with a unique DNA barcode. The entire library can then be screened against a biological target in a single experiment. The development of chemical reactions compatible with the this compound scaffold that can be performed in the presence of DNA would enable the construction of novel DELs for drug discovery.

The table below outlines various high-throughput synthesis strategies applicable to the this compound scaffold.

| Synthesis Strategy | Description | Advantages for Library Generation |

| Combinatorial Synthesis | Systematic combination of building blocks to create a large set of related compounds. scispace.com | Rapid generation of diverse analogues for screening. |

| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more reactants to form complex products. rug.nl | High efficiency and atom economy, rapid access to complexity. |

| Flow Chemistry | Continuous reaction process in a microreactor or flow system. acs.org | Precise control, rapid optimization, easy scale-up. |

| DNA-Encoded Library (DEL) Technology | Synthesis of large libraries where each molecule is tagged with a unique DNA barcode. acs.org | Enables the screening of massive libraries in a single experiment. |

Future Research Trajectories and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste and hazardous substances. um-palembang.ac.id For the synthesis of trifluoromethylated phthalides, a key future direction is the development of atom-economical methods that maximize the incorporation of atoms from the starting materials into the final product. um-palembang.ac.id

One promising strategy involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and thus shortens synthetic sequences. researchgate.net For instance, transition metal-catalyzed annulative coupling of benzoic acids with aldehydes or electron-poor alkenes represents a powerful, atom-economical approach to the phthalide (B148349) core. nih.govmdpi.com Adapting these methods for the specific synthesis of 4-(trifluoromethyl)phthalide would be a significant advancement. Another highly atom-economical approach is the hydroacylation reaction, which involves an intramolecular rearrangement of o-keto aldehydes to form the γ-lactone ring of phthalides in a redox-neutral manner. nih.gov

Furthermore, the use of fluoroform (CF₃H) as the trifluoromethylating agent is gaining traction from a green chemistry perspective. researchgate.netnih.gov Fluoroform is an inexpensive and simple precursor for the CF₃ group, and its utilization helps mitigate its impact as a greenhouse gas. researchgate.netnih.gov Developing catalytic systems that can efficiently activate fluoroform for the trifluoromethylation of phthalide precursors would represent a major step towards a more sustainable synthesis. nih.gov The use of environmentally benign solvents, such as water or supercritical carbon dioxide, is also a critical aspect of developing greener synthetic protocols. rsc.orgresearchgate.netenamine.net

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. nsf.gov Predictive models can decipher complex relationships between chemical structures and their reactivity, streamlining the process of identifying promising new compounds and synthetic pathways. nsf.gov

ML algorithms can be trained on datasets of known reactions to predict the outcomes of new transformations, optimize reaction conditions, and even suggest novel synthetic routes. nsf.govchemrxiv.org For example, ML has been successfully applied to optimize the yield of anodic trifluoromethylation in flow reactors by concurrently managing multiple reaction parameters. chemrxiv.orgrsc.org Such an approach could dramatically reduce the experimental effort required to find optimal conditions for the synthesis of this compound. This automated, data-driven optimization can increase reaction yields significantly in a short number of iterations. rsc.org

Beyond optimizing reactions, AI and ML are becoming instrumental in predicting the fundamental properties of molecules. Studies have explored the use of machine learning to predict the bond dissociation energies (BDEs) of metal-trifluoromethyl compounds, which is crucial for understanding and designing new catalytic cycles. dntb.gov.uaresearchgate.net This predictive power can guide the rational design of novel fluorinated heterocyclic compounds with desired biological or material properties, a field where computational chemistry is expected to play an increasingly important role. numberanalytics.comalfa-chemistry.com

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient synthesis of this compound. Research is focused on discovering catalysts that offer high yields, selectivity, and broad functional group tolerance under mild conditions.

A versatile one-pot method for synthesizing C3-perfluoroalkyl-substituted phthalides utilizes simple catalysts like potassium fluoride (B91410) (KF) or triethylamine. beilstein-journals.orgd-nb.infonih.gov These catalysts activate (perfluoroalkyl)trimethylsilanes for nucleophilic addition to 2-cyanobenzaldehyde (B126161), followed by intramolecular cyclization. beilstein-journals.orgnih.gov

Table 1: Catalytic Systems for Trifluoromethylation/Cyclization of 2-Cyanobenzaldehyde

| Entry | Base (equiv) | Conditions | Yield of 3-(trifluoromethyl)phthalide (%) |

| 1 | KF (0.1) | rt, 1 h | 99 (95 isolated) |

| 2 | Et₃N (0.5) | rt, 1 h | 80 |

| 3 | Et₃N (0.5) | 50 °C, 1 h | 86 |

| 4 | Et₃N (1.0) | 50 °C, 1 h | 91 (70 isolated) |

| Data sourced from a study on nucleophilic fluoroalkylation/cyclization. beilstein-journals.orgd-nb.info |

Transition-metal catalysis offers a broad toolkit for these transformations. rhhz.net Rhodium complexes, for example, can catalyze the hydroacylation of o-phthalaldehyde (B127526) to produce the phthalide skeleton. mdpi.com For trifluoromethylation reactions specifically, copper-catalyzed processes are being developed. orientjchem.org Additionally, nickel is an attractive, lower-cost alternative to palladium for cross-coupling reactions to install SCF₃ groups, and similar strategies could be adapted for CF₃ groups. rhhz.net The development of photocatalytic systems, often involving ruthenium or iridium complexes, also presents a novel strategy for generating trifluoromethyl radicals under mild conditions for subsequent addition to aromatic systems. orientjchem.org

Organocatalysis provides a metal-free alternative. Chiral organocatalysts, such as cinchona alkaloids, have been explored for the enantioselective trifluoromethylation of carbonyl compounds, which could lead to chiral trifluoromethylated phthalides. beilstein-journals.orgnih.gov

Comprehensive Mechanistic Understanding of Complex Reactions

A deep mechanistic understanding of the reactions used to synthesize this compound is essential for optimizing existing methods and inventing new ones. Future research will continue to employ a combination of experimental studies (like deuterium (B1214612) labeling) and computational analysis to elucidate complex reaction pathways. nih.gov

For example, a plausible mechanism for the formation of 3-(trifluoromethyl)phthalide involves a cascade reaction starting with 2-cyanobenzaldehyde. beilstein-journals.orgd-nb.infonih.gov The process is initiated by a catalyst, such as KF, which triggers the nucleophilic trifluoromethylation of the aldehyde group by an agent like the Ruppert-Prakash reagent (CF₃-SiMe₃). beilstein-journals.orgd-nb.info This forms an ortho-cyanobenzyl silyl (B83357) ether intermediate. beilstein-journals.org Subsequent treatment with aqueous acid facilitates lactonization, where the nitrile group is hydrolyzed, leading to intramolecular cyclization to yield the final phthalide product. beilstein-journals.orgd-nb.infonih.gov

Understanding the role of each component, including the catalyst, solvent, and any additives, is critical. nih.gov For instance, in some catalytic cycles, the generation of a trifluoromethyl radical (CF₃•) is a key step, which can be achieved via a Single Electron Transfer (SET) process involving a photocatalyst or a transition metal. orientjchem.org In other cases, the reaction may proceed through an ionic pathway. cas.cn Distinguishing between these mechanisms is crucial for controlling the reaction's outcome and selectivity. cas.cn

Expansion of Synthetic Utility into New Chemical Spaces

The ultimate goal of developing synthetic methods for this compound is to use it as a versatile building block to access new chemical spaces. biosolveit.de Chemical space refers to the vast ensemble of all possible molecules, and exploring new regions of this space is key to discovering novel drugs, agrochemicals, and materials. beilstein-journals.orgbiosolveit.de

The introduction of a trifluoromethyl group can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability and binding affinity to biological targets. nih.gov Fluorinated heterocycles are prevalent in medicinal chemistry, with numerous successful drugs containing these motifs. alfa-chemistry.com Therefore, this compound and its derivatives are highly attractive starting points for drug discovery programs. alfa-chemistry.comsmolecule.com For example, derivatives can be synthesized through reactions like nucleophilic substitution of other groups on the phthalide ring. smolecule.com

The synthetic utility of trifluoromethylated phthalides can be expanded by using them in multicomponent reactions or as precursors for more complex heterocyclic systems. beilstein-journals.orgorganic-chemistry.org The unique reactivity conferred by the trifluoromethyl group can be exploited to construct novel molecular scaffolds that are otherwise difficult to access. This expansion into new chemical spaces provides opportunities to identify molecules with unique biological activities or material properties, driving innovation across various scientific disciplines. smolecule.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethyl)phthalide, and what key reaction conditions influence yield?

- Methodological Answer : A common protocol involves palladium-catalyzed cross-coupling reactions. For example, a reaction tube charged with iodine (I₂), triphenylphosphine (PPh₃), and toluene under inert gas (argon) is stirred at room temperature. Subsequent addition of aryl iodide, a palladium catalyst (e.g., Fe₃O₄SiO₂-Pd(OAc)₂), and triethylamine (Et₃N) facilitates the synthesis. Key factors affecting yield include catalyst loading, solvent choice (toluene for stability), and reaction time optimization to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- NMR : The trifluoromethyl (-CF₃) group produces distinct ¹⁹F NMR signals near -60 to -70 ppm. In ¹H NMR, aromatic protons adjacent to the -CF₃ group show downfield shifts due to electron-withdrawing effects .

- LCMS/HPLC : LCMS (e.g., m/z [M+H]+ signals) combined with HPLC retention times (e.g., 1.23–1.61 minutes under SQD-FA05/SMD-TFA05 conditions) confirms molecular weight and purity. Calibration with reference standards is critical .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is a key intermediate in synthesizing pharmacophores for anticancer agents. For instance, it is used to prepare N,N’-(Arylmethylene)bisamides, which exhibit cytotoxic activity by disrupting microtubule assembly. Researchers should validate bioactivity via in vitro assays (e.g., MTT for cell viability) and compare IC₅₀ values against known chemotherapeutics .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The -CF₃ group enhances electrophilicity at the phthalide carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or alcohols). To study this, conduct comparative kinetic studies using non-fluorinated analogs. Monitor reaction rates via stopped-flow spectroscopy or in situ IR to quantify activation energy differences .

Q. What strategies can be employed to resolve contradictions in reported NMR chemical shifts for this compound across different studies?

- Methodological Answer :

- Cross-validate data using multiple solvents (CDCl₃ vs. DMSO-d₆) and internal standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

- Consult authoritative databases (Reaxys, SciFinder) to compare literature values and identify outliers. If discrepancies persist, replicate experiments under standardized conditions (temperature, concentration) .

Q. What experimental approaches are recommended for identifying and quantifying degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation via UPLC-QTOF-MS. Use high-resolution mass spectrometry to identify fragments (e.g., loss of -CF₃ or phthalide ring opening).

- Quantitative Analysis : Employ HPLC with charged aerosol detection (CAD) for non-UV-active degradants. Validate methods per ICH Q2(R1) guidelines .

Data Presentation Guidelines

- Raw Data : Include large datasets (e.g., NMR peak lists, HPLC chromatograms) in appendices, with processed data (e.g., kinetic plots, dose-response curves) in the main text .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and use tools like Horwitz Equation to assess method precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.